Product packaging for Sodium 2-methylpropane-1-sulfinate(Cat. No.:CAS No. 39170-40-6)

Sodium 2-methylpropane-1-sulfinate

Cat. No.: B2488251
CAS No.: 39170-40-6
M. Wt: 144.16
InChI Key: RGCVGPRJRNTWCB-UHFFFAOYSA-M
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Description

Sodium 2-methylpropane-1-sulfinate is a chemical compound utilized in scientific research and development. According to a supplier page, one of its forms (sodium propane-2-sulfinate) is recommended for storage sealed in a dry environment and at cool temperatures (2-8°C) . Sulfinate salts are generally valued in organic chemistry as intermediates and precursors in the synthesis of various sulfone and sulfonamide compounds. Researchers employ these building blocks in pharmaceutical development, materials science, and as reagents in catalytic processes. This product is intended for laboratory research purposes only. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NaO2S B2488251 Sodium 2-methylpropane-1-sulfinate CAS No. 39170-40-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-methylpropane-1-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S.Na/c1-4(2)3-7(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCVGPRJRNTWCB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39170-40-6
Record name sodium 2-methylpropane-1-sulfinate
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Advanced Synthetic Methodologies for Sodium Alkylsulfinates

Organometallic Approaches to Alkyl Sulfinate Generation

Organometallic reagents are pivotal in modern organic synthesis for creating carbon-sulfur bonds, providing a direct route to alkyl sulfinates.

A highly effective method for preparing alkyl sulfinates involves the reaction of organometallic reagents with a stable, solid sulfur dioxide surrogate, most notably 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). acs.orgnih.gov This approach avoids the challenges of handling gaseous and corrosive sulfur dioxide. acs.org The process begins with the addition of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), to DABSO. nih.govacs.org This reaction generates the corresponding metal sulfinate salt in situ. acs.orgnih.gov For the synthesis of 2-methylpropane-1-sulfinate, isobutylmagnesium bromide would be the appropriate Grignard reagent.

The resulting metal sulfinate can then be used directly in subsequent reactions or converted to the desired sodium salt by treatment with an aqueous sodium salt solution, like sodium carbonate. rsc.org This one-pot procedure is efficient, with reaction times often as short as 1.5 hours at room temperature. acs.orgorganic-chemistry.org The methodology is compatible with a wide array of organometallic precursors, encompassing various alkyl and (hetero)aryl systems. nih.govorganic-chemistry.org

Table 1: Synthesis of Sulfones via In Situ Generated Metal Sulfinates Using DABSO

Organometallic ReagentElectrophileProductYield (%)
n-BuMgClAllyl Bromiden-Butyl allyl sulfone81
PhMgBrBenzyl (B1604629) BromidePhenyl benzyl sulfone91
i-PrMgClEthyl BromoacetateEthyl 2-(isopropylsulfonyl)acetate72
n-BuMgClCyclohexene Oxide2-(Butylsulfonyl)cyclohexan-1-ol65
PhLi4-Iodoanisole4-Methoxyphenyl phenyl sulfone78

This table illustrates the versatility of the DABSO method where various in situ formed metal sulfinates are trapped with different electrophiles to yield sulfones. Data sourced from related studies on sulfone synthesis. acs.org

While the use of stoichiometric organometallic reagents is common, transition-metal-catalyzed approaches for C-S bond formation are also advancing. mdpi.com These methods can offer alternative pathways and selectivities. In the context of sulfinate synthesis, a transition metal catalyst can facilitate the coupling of an organometallic precursor with a sulfur dioxide source. Although less common than their use in forming sulfones from sulfinates, these catalytic systems are an area of ongoing research.

Historically, sulfur compounds have been perceived as potential catalyst poisons due to the strong coordination of sulfur to transition metals. mdpi.com However, various catalytic systems based on metals like palladium, nickel, and cobalt have demonstrated efficacy in forming C-S bonds. For instance, a cobalt-catalyzed reaction involving a Co(I)/Co(III) cycle can be used for aryl sulfide (B99878) synthesis, where a key step is the interaction of the metal center with a thiolate. mdpi.com Analogous catalytic cycles could conceptually be applied to the synthesis of sulfinates by intercepting an organometallic species with a catalyst-activated SO2 equivalent.

Electrochemical Synthesis of Alkyl Sulfinates

Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, enabling reactions without the need for chemical oxidants or reductants. rsc.orgnih.gov This approach is applicable to the synthesis and transformation of alkyl sulfinates.

Electrochemical methods can be employed to construct a variety of organosulfur compounds, including sulfones, from sodium sulfinates and olefins. acs.orgnih.gov These reactions proceed via the electrochemical oxidation of the sodium sulfinate salt. The process typically occurs in an undivided cell with graphite (B72142) electrodes under a constant current. acs.orgorganic-chemistry.org This method is considered environmentally friendly as it avoids transition metals and harsh chemical oxidants. nih.govacs.org

For example, the electrosynthesis of vinyl, alkyl, and allyl sulfones from sodium sulfinates and various olefins has been successfully demonstrated. acs.orgorganic-chemistry.org The reaction tolerates a wide range of functional groups and can be scaled up, highlighting its practicality. nih.govorganic-chemistry.org While this demonstrates the reaction of sulfinates, the underlying principle of electrochemical activation is key. The synthesis of the sulfinate itself can be approached electrochemically, for instance, through the reductive coupling of an alkyl halide with sulfur dioxide at a cathode.

The mechanism of electrochemical reactions involving sulfinates typically centers on the generation of a sulfonyl radical at the anode. organic-chemistry.orgnih.gov In the anodic process, the sodium sulfinate (RSO₂Na) undergoes a single-electron oxidation to form the corresponding sulfonyl radical (RSO₂•). nih.gov

Proposed Anodic Mechanism: RSO₂⁻ - e⁻ → RSO₂•

This sulfonyl radical is a key intermediate that can then engage in various bond-forming reactions. rsc.org For instance, it can add to an alkene to form a carbon-centered radical, which can then undergo further reactions to yield the final sulfone product. organic-chemistry.org Mechanistic studies, including control experiments, have confirmed the involvement of these radical intermediates. organic-chemistry.org The efficiency and outcome of the reaction can be influenced by the choice of solvent (often a mix of acetonitrile (B52724) and water), the electrolyte, and the base. organic-chemistry.org

Radical-Mediated Alkyl Sulfinate Synthesis

Radical chemistry offers a powerful platform for the synthesis of alkyl sulfinates, particularly for complex molecules, under mild conditions. digitellinc.com These methods often rely on the generation of an alkyl radical from a suitable precursor, which is then trapped by a sulfur dioxide source.

Photoredox catalysis, in particular, has enabled the direct conversion of abundant functional groups like alcohols and alkyl bromides into the corresponding alkyl sulfinates. princeton.edu This strategy is advantageous because it operates under mild conditions and can circumvent the facile oxidation that sulfinate products might otherwise undergo. princeton.edu The process involves generating an alkyl radical from an alcohol or alkyl bromide using a photocatalyst and a suitable radical precursor. This alkyl radical then reacts with an SO₂ surrogate like DABSO to form a sulfonyl radical, which is subsequently reduced to the target sulfinate anion. researchgate.net

Katritzky pyridinium (B92312) salts, derived from primary amines, can also serve as effective alkyl radical precursors. digitellinc.com In the presence of a Hantzsch ester and under photo- or thermal induction, these salts form an electron donor-acceptor (EDA) complex. digitellinc.com This complex facilitates the generation of an alkyl radical, which is then trapped by SO₂ to yield a sulfonyl radical intermediate. Subsequent reduction furnishes the versatile alkyl sulfinate salt. digitellinc.com This approach is notable for being catalyst-free and highly versatile. digitellinc.com

Table 2: Radical Precursors for Alkyl Sulfinate Synthesis

Radical PrecursorReagents/ConditionsIntermediateReference
AlcoholsN-heterocyclic carbene adduct, photocatalyst, SO₂ surrogateAlkyl Radical princeton.edu
Alkyl BromidesN-adamantyl aminosupersilane, photocatalyst, SO₂ surrogateAlkyl Radical princeton.edu
Primary AminesKatritzky Pyridinium Salt, Hantzsch Ester, SO₂ surrogate, light/heatAlkyl Radical digitellinc.com
Volatile AlkanesHydrogen atom transfer photocatalyst, SO₂Alkyl Radical researchgate.net

Hydrogen Atom Transfer Photocatalysis for Alkane Sulfination

A groundbreaking approach for the synthesis of alkylsulfinates involves the direct functionalization of alkanes through hydrogen atom transfer (HAT) photocatalysis. researchgate.netnih.gov This method circumvents the need for pre-functionalized starting materials, directly converting abundant and inert alkanes into valuable sulfinate products.

The process is initiated by a photocatalyst that, upon light absorption, becomes a potent hydrogen atom abstractor. acs.org This excited photocatalyst can then selectively cleave a C-H bond in an alkane, such as isobutane, to generate a highly reactive alkyl radical. This radical intermediate is subsequently trapped by sulfur dioxide (SO₂), a readily available C1 building block, to form a sulfonyl radical. The reaction is completed by a subsequent reduction step, often involving a back hydrogen atom transfer from the reduced form of the photocatalyst, to yield the desired alkylsulfinate. acs.org

Recent studies have highlighted the efficacy of this method for the sulfination of volatile alkanes, including isobutane, to produce the corresponding sulfinates. researchgate.net This approach is particularly attractive due to its use of mild reaction conditions and its ability to achieve high regioselectivity, often favoring the more substituted C-H bonds. nih.gov The development of novel photocatalytic systems continues to enhance the efficiency and applicability of this methodology. nih.govchemrxiv.org

Table 1: Key Features of HAT Photocatalysis for Alkane Sulfination

FeatureDescription
Starting Materials Alkanes (e.g., isobutane), Sulfur Dioxide (SO₂)
Key Intermediate Alkyl Radical
Catalyst Photocatalyst (e.g., Iridium or Ruthenium complexes)
Reaction Conditions Mild, often at room temperature with light irradiation
Advantages Direct functionalization of inert C-H bonds, high atom economy

Oxidative Generation of Alkyl Sulfinates from Various Substrates

The oxidative generation of alkyl sulfinates represents another modern synthetic avenue. While the facile oxidation of sulfinates themselves presents a challenge, recent research has developed strategies to overcome this limitation. princeton.edu These methods often employ net-reductive conditions, proton-coupled electron transfer (PCET), or hydrogen-atom transfer (HAT) to avoid unwanted oxidation of the sulfinate product. princeton.edu

One innovative approach involves the use of photoredox catalysis to convert alcohols and alkyl bromides into alkyl sulfinates. princeton.edu This is achieved by utilizing easily oxidized radical precursors, which allows for the efficient synthesis of the oxidatively sensitive sulfinate products. princeton.edu Another strategy involves the electrochemical oxidation of sulfinate salts, which offers a green and efficient alternative to traditional chemical oxidants. rsc.org

Furthermore, alkyl sulfinates can be generated from amines via the formation of Katritzky pyridinium salt intermediates. acs.org In a catalyst-free process, photoinduced or thermally induced single-electron transfer (SET) from an electron donor–acceptor (EDA) complex generates alkyl radicals, which are then trapped by SO₂ to form sulfonyl radicals. A subsequent hydrogen atom transfer (HAT) from a Hantzsch ester yields the final alkyl sulfinate product. acs.org These methods showcase the versatility of oxidative approaches in accessing alkyl sulfinates from a diverse range of starting materials.

Table 2: Substrates for Oxidative Generation of Alkyl Sulfinates

Starting MaterialKey Method
AlcoholsPhotoredox Catalysis
Alkyl BromidesPhotoredox Catalysis
AminesFormation of Katritzky Pyridinium Salts
Sulfinate SaltsElectrochemical Oxidation

Synthetic Routes from Sulfonyl Derivatives

The transformation of sulfonyl derivatives into alkylsulfinates provides reliable and well-established synthetic pathways. These methods often involve either the cleavage of a carbon-sulfur bond in sulfones or the reduction of a sulfonyl chloride.

Base-Induced Cleavage of Sulfones and Other Sulfonyl Compounds

The cleavage of sulfones using a suitable base can be an effective method for the preparation of sulfinates. This approach is particularly useful when the sulfone is readily accessible. For instance, a three-step synthesis of functionalized aliphatic sulfinates has been described where 2-alkylthiobenzothiazoles are first oxidized to the corresponding sulfones. nih.gov Subsequent treatment of these sulfones with sodium borohydride (B1222165) yields the desired sulfinates with a wide range of functional groups. nih.gov

Another example involves the cleavage of α,α-difluorinated sulfones. The alkylation of Hu's sulfone with different alkyl iodides in the presence of a strong base like LiHMDS forms the corresponding sulfones. These can then be cleaved with sodium thiomethoxide and ethyl mercaptan to produce alkyl α,α-difluorinated sulfinates. nih.gov

Reduction of Sulfonyl Chlorides to Corresponding Sulfinates

The reduction of sulfonyl chlorides is a common and widely used method for the synthesis of sodium sulfinates. nih.gov This transformation can be achieved using various reducing agents. A prevalent method involves the reduction of the corresponding sulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate in water at elevated temperatures (70–80 °C). nih.gov This straightforward procedure often provides the desired sodium sulfinate in high yield and purity after recrystallization. nih.gov

Alternatively, sulfonyl chlorides can be reduced using zinc dust and sodium carbonate in water. nih.gov A more recent and efficient method employs a sulfite or a hydrogensulfite in the presence of a hydrogenphosphate. google.com This process can be carried out in a mixture of an organic solvent and water and is applicable to a range of sulfonyl chlorides. google.com Furthermore, an in situ reduction of sulfonyl chlorides can be performed to synthesize sulfinamides, showcasing the versatility of this starting material. nih.gov

Table 3: Common Reducing Agents for Sulfonyl Chlorides

Reducing AgentCo-reagent/Solvent
Sodium Sulfite (Na₂SO₃)Sodium Bicarbonate, Water
Zinc (Zn)Sodium Carbonate, Water
Sulfite/HydrogensulfiteHydrogenphosphate, Organic Solvent/Water

Strategic Applications of Sodium 2 Methylpropane 1 Sulfinate in Complex Molecular Synthesis

Role as a Key Building Block for Organosulfur Compounds

Sodium sulfinates (RSO₂Na), including sodium 2-methylpropane-1-sulfinate, are recognized as powerful and multifaceted building blocks for synthesizing a variety of organosulfur compounds. acs.orgrcsb.orgdigitellinc.commdpi.com Compared to traditional reagents like sulfonyl chlorides, sodium sulfinates are generally odorless, non-sensitive to moisture, and stable solids, which facilitates their use in synthesis. acs.org Their utility stems from their flexible reactivity, allowing them to act as sulfonylating (RSO₂–), sulfinylating (RSO–), or even sulfenylating (RS–) agents depending on the reaction conditions. acs.orgrcsb.org

This versatility allows them to be used as coupling partners in the formation of several crucial chemical bonds, primarily:

Carbon-Sulfur (C–S) Bonds: Leading to the formation of sulfones and sulfides. acs.org Sulfones, in particular, are common structural motifs in pharmaceuticals. nih.gov

Nitrogen-Sulfur (N–S) Bonds: Used to generate sulfonamides, another critical functional group in medicinal chemistry. acs.orgelsevierpure.com

Sulfur-Sulfur (S–S) Bonds: Enabling the synthesis of thiosulfonates. acs.org

The generation of sulfones, including vinyl sulfones, allylic sulfones, and β-keto sulfones, represents a significant application of sodium sulfinates in constructing molecules with potential pharmaceutical applications. acs.orgrcsb.org

Specific Utility in the Synthesis of Biologically Relevant Molecules

The strategic incorporation of sulfur-containing functional groups is a cornerstone of medicinal chemistry. The reactivity of this compound and related compounds makes them suitable for constructing complex, biologically active molecules.

Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes are known drivers in several cancers, including glioma and acute myeloid leukemia (AML). nih.govnih.gov These mutant enzymes produce an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes tumor development by causing epigenetic changes. nih.govnih.gov Consequently, small molecule inhibitors targeting these mutant IDH enzymes have emerged as a significant therapeutic strategy. nih.govnih.gov

Several classes of potent and selective mutant IDH inhibitors have been developed, some of which feature sulfonamide or sulfone moieties. nih.govnih.gov For instance, researchers have discovered potent inhibitors of the IDH1-R132H mutant that are based on an 8-membered ring sulfonamide scaffold. nih.gov Another class of inhibitors built on a butyl-phenyl sulfonamide framework has also been identified and evaluated for its potential in imaging mutant IDH1 expression. nih.gov While sulfinates are well-established precursors for synthesizing sulfonamides and sulfones, the direct application of this compound for the synthesis of specific quinolinone pyrimidine-based IDH inhibitors is not explicitly detailed in the reviewed literature. acs.orgelsevierpure.com However, the prevalence of the sulfonamide functional group in potent IDH inhibitors like Ivosidenib (AG-120) and Enasidenib (AG-221) underscores the importance of synthetic routes to such structures, for which sulfinate chemistry represents a viable, though not directly documented, approach in this specific context. nih.govresearchgate.net Patents have been filed for quinolinone pyrimidine (B1678525) compositions designed as mutant-IDH inhibitors, highlighting the pharmaceutical interest in this scaffold. google.com

Applications in Peptide Modification

The precise functionalization of peptides is crucial for developing new therapeutic agents and biological probes. The unique reactivity of the sulfinate group has been harnessed to create novel methods for peptide modification, often relying on the generation of radicals under mild conditions.

A key strategy in peptide chemistry involves the creation of novel amino acids with unique functional groups that can impart new reactivity. nih.gov Researchers have developed general methods to synthesize amino acid sulfinate salts from readily available α-chiral hydroxylated amino acids. nih.govresearchgate.net These amino acid sulfinate salts are valuable because they serve as stable precursors to amino acid radicals. nih.govresearchgate.net The transformation into a radical can be achieved under mild photochemical oxidation conditions, which is advantageous as it is often compatible with the diverse and sensitive functional groups present in peptides. nih.govnih.gov

The amino acid radicals generated photochemically from sulfinate salts can readily participate in further reactions. nih.govresearchgate.net This reactivity has been exploited for the site-specific modification of peptides. One prominent application is the reaction of these radicals with disulfide bonds, which are present in cysteine residues. nih.gov This allows for the development of an "umpolung" approach—reversing the typical polarity—to modify cysteine-containing peptides. nih.gov This photoredox strategy can also be used in a three-component reaction involving alkynes, disulfides, and alkylsulfinates to produce vinyl sulfones, which can be used to tag complex polypeptides. nih.govnih.gov Such methods are valuable for installing fluorescent probes or other functionalities onto peptides, both in solution and during solid-phase peptide synthesis (SPPS). nih.govnih.gov

Computational and Spectroscopic Investigations of Sodium Alkylsulfinate Reactivity

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical and computational chemistry are powerful tools for mapping the potential energy surfaces of reactions involving sodium alkylsulfinates. These studies help to predict the most likely reaction pathways and characterize the high-energy transition states that govern reaction rates.

Recent research has focused on the radical-based reactions of sodium sulfinates. researchgate.net For instance, in reactions mediated by Lewis acids like boron trifluoride etherate (BF₃·OEt₂), a plausible mechanism involves the initial formation of a sulfinic acid intermediate. mdpi.com Computational models can be employed to study the subsequent homolytic cleavage of the sulfinyl sulfone intermediate, which is proposed to generate sulfonyl and sulfinyl radicals. mdpi.com These theoretical calculations are crucial for understanding the energetics of radical formation and predicting the influence of substituents on the stability of these reactive species.

Mechanistic studies, supported by computational analysis, reveal that the reaction environment, including the presence of catalysts or specific reagents, dictates the dominant reaction pathway. mdpi.com For example, density functional theory (DFT) calculations can be used to model the transition state structures for various proposed steps, such as the addition of a sulfonyl radical to an alkyne. By comparing the calculated activation energies for different pathways, researchers can identify the most kinetically favorable route.

Table 1: Key Intermediates in Proposed Radical Pathway and Computational Approaches

Proposed Intermediate/StateRole in ReactionTypical Computational Investigation MethodInformation Gained
Sulfinic Acid (RSO₂H)Precursor to radical speciesDFT CalculationsGeometry optimization and energy calculation
Sulfonyl Radical (RSO₂•)Key reactive intermediateSpin-unrestricted DFTElectronic spin density, stability, and reactivity
Transition State (e.g., [Alkyne---SO₂R]‡)Peak of the energy barrier for a reaction stepTransition State Search Algorithms (e.g., QST2/3)Activation energy, geometry of the activated complex

Spectroscopic Probes for Elucidating Reaction Intermediates and Pathways

While theoretical studies provide a predictive framework, spectroscopic techniques offer direct experimental evidence for the existence of reaction intermediates and help to map the progression of a reaction.

In-situ Infrared (IR) spectroscopy is particularly valuable for monitoring reactions in real-time. researchgate.net By tracking the characteristic vibrational frequencies of sulfinate starting materials (typically strong S=O stretching bands) and the appearance of new bands corresponding to intermediates or products, chemists can gain a kinetic understanding of the transformation.

Mass spectrometry (MS), especially electrospray ionization (ESI-MS), is exceptionally sensitive for detecting charged or easily ionizable intermediates, even at very low concentrations. nih.govmdpi.com In catalytic cycles, ESI-MS can identify catalyst-substrate complexes and other transient species that are part of the reaction pathway. nih.gov The mass-to-charge ratio provides unambiguous identification of the elemental composition of these intermediates, while tandem MS (MS/MS) experiments can be used to fragment the ions, yielding structural information. nih.gov More advanced techniques like ion mobility separation-mass spectrometry can even separate isomeric intermediates that have the same mass but different shapes, providing another layer of structural insight. nih.gov

Table 2: Spectroscopic Techniques for Investigating Reaction Pathways

Spectroscopic TechniqueInformation ProvidedApplication Example
In-situ Infrared (IR) SpectroscopyReal-time monitoring of functional group transformation.Observing the disappearance of the R-SO₂⁻ peak and the emergence of R-SO₂-R' peaks in a substitution reaction. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)Detection and identification of charged or ionizable intermediates.Detecting catalyst-sulfinate complexes or protonated reaction intermediates in a catalytic cycle. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyCan be used to monitor changes in the chemical environment of specific nuclei (¹H, ¹³C) as the reaction proceeds.Tracking the conversion of a starting material to a product over time.

Advanced Characterization Techniques for Structural Confirmation in Synthetic Studies

Following a synthesis that utilizes Sodium 2-methylpropane-1-sulfinate, a suite of advanced analytical techniques is employed to unambiguously confirm the structure of the resulting product, such as an alkyl sulfone.

A combination of spectroscopic methods is typically required for full structural elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the fundamental framework of the carbon-hydrogen skeleton. mdpi.com For a product derived from this compound, one would expect to see characteristic signals for the isobutyl group, with chemical shifts and coupling patterns confirming its connectivity to the sulfonyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. mdpi.com The successful oxidation or substitution of the sulfinate to a sulfone, for example, is confirmed by the appearance of two strong characteristic absorption bands for the sulfonyl group (O=S=O) in the approximate range of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula of the synthesized compound. mdpi.com

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the ultimate structural confirmation. mdpi.com It determines the precise three-dimensional arrangement of atoms in the solid state, confirming bond lengths, bond angles, and stereochemistry.

Table 3: Representative Analytical Data for Structural Confirmation of a Hypothetical Product (e.g., an Aryl Isobutyl Sulfone)

TechniquePurposeExpected Observation for an Aryl Isobutyl Sulfone
¹H NMR Maps the proton environments and their connectivity.Signals corresponding to the aromatic protons and distinct signals for the -CH₂- and -CH(CH₃)₂ protons of the isobutyl group.
¹³C NMR Determines the number and type of carbon atoms.Aromatic carbon signals and signals for the three distinct carbon environments in the isobutyl group (-CH₂-, -CH-, -CH₃).
IR Spectroscopy Identifies key functional groups.Strong absorptions around 1320 cm⁻¹ and 1140 cm⁻¹ for the asymmetric and symmetric S=O stretches of the sulfonyl group.
High-Resolution Mass Spectrometry (HRMS) Provides exact mass and confirms elemental formula.A molecular ion peak corresponding to the calculated exact mass of the C₁₀H₁₄O₂S formula.
X-ray Crystallography Determines the 3D molecular structure in the solid state.Provides precise bond lengths and angles for the S-C, S=O, and C-C bonds, confirming the isobutyl sulfone structure. mdpi.com

Future Directions and Emerging Paradigms in Sodium Alkylsulfinate Research

Development of Novel and Green Catalytic Systems for Alkyl Sulfinate Transformations

The development of environmentally benign and efficient catalytic systems is a major focus in modern chemistry. For alkylsulfinate transformations, this involves moving away from stoichiometric, often harsh, reagents towards catalytic methods that operate under mild conditions. Key areas of progress include photoredox and electrochemical catalysis.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from alkylsulfinates under exceptionally mild conditions. princeton.eduunibo.it The process typically involves a photocatalyst, such as an iridium or ruthenium complex, that, upon absorbing light, can oxidize the sulfinate salt. princeton.eduresearchgate.net This oxidation triggers the extrusion of sulfur dioxide (SO₂), generating an alkyl radical that can participate in various bond-forming reactions. unibo.it Recent research highlights the use of less expensive and more sustainable organic dyes and copper nanoclusters as alternative photocatalysts. mdpi.comacs.org For instance, zinc sulfinates, which are readily prepared, can be used in photocatalytic Giese-type reactions to alkylate electron-poor olefins. unibo.itresearchgate.net

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for activating sodium alkylsulfinates. researchgate.net By applying an electrical potential, sulfinate anions can be oxidized to sulfonyl radicals without the need for chemical oxidants, minimizing waste. This method has been successfully applied to the synthesis of vinyl sulfones from olefins and sodium sulfinates. researchgate.net The ability to control the reaction via an applied voltage adds a layer of precision and selectivity. Future work is geared towards developing more efficient and selective electrochemical cells and expanding the scope of these transformations. researchgate.net

A comparison of these emerging green catalytic systems is presented below:

FeaturePhotoredox CatalysisElectrochemical Catalysis
Activation Visible light and a photocatalyst (e.g., Ir, Ru, organic dyes) princeton.edumdpi.comElectrical potential researchgate.net
Key Intermediate Alkyl radical via SO₂ extrusion unibo.itSulfonyl radical researchgate.net
Advantages Very mild conditions, high functional group tolerance princeton.eduReagent-free oxidation, high control and selectivity researchgate.net
Example Reaction Giese-type addition to olefins researchgate.netSynthesis of vinyl sulfones from olefins researchgate.net
Future Focus Development of cheaper, earth-abundant catalysts (e.g., copper, organic dyes) mdpi.comacs.orgImproved reactor design, broader substrate scope researchgate.net

Expansion of Synthetic Methodologies Towards Previously Inaccessible Structures

The unique reactivity of alkylsulfinates is being harnessed to access complex molecular architectures that were previously difficult to synthesize. A significant area of this expansion is in late-stage functionalization (LSF).

LSF is a powerful strategy in medicinal chemistry that allows for the modification of complex, drug-like molecules at a late point in their synthesis, enabling rapid exploration of structure-activity relationships. acs.orgrsc.org Sodium alkylsulfinates, including commercially available reagents known as Diversinates™, are pivotal in this field. acs.org They serve as sources for a wide variety of alkyl radicals that can be used to functionalize C-H bonds in complex substrates, a transformation that is typically very challenging. acs.org

Recent breakthroughs have demonstrated that alkyl sulfinates can participate in novel cross-coupling reactions beyond their traditional role as radical precursors. nih.gov By activating the sulfinate with reagents like oxalyl chloride, a sulfurane intermediate is formed. This intermediate can then undergo programmable and stereospecific C(sp³)–C(sp²) cross-coupling with Grignard reagents, allowing for the direct and modular installation of complex alkyl groups onto aromatic and heteroaromatic rings. nih.gov This method overcomes some of the regioselectivity challenges associated with radical-based Minisci-type reactions. nih.gov

Furthermore, methods are being developed to convert other common functional groups into sulfinates, thereby expanding their accessibility. For example, a mild, N-heterocyclic carbene (NHC)-catalyzed method allows for the conversion of primary sulfonamides into sulfinates, which can then be used in further transformations. nih.govchemrxiv.org

Interdisciplinary Research Integrating Alkyl Sulfinate Chemistry with Emerging Fields

The versatility of alkylsulfinates and their derivatives, such as sulfones, is leading to their integration into diverse scientific fields beyond traditional organic synthesis.

Medicinal Chemistry and Chemical Biology: Sulfone-containing molecules are prevalent in pharmaceuticals. princeton.edu The development of LSF methods using alkylsulfinates allows medicinal chemists to rapidly create libraries of drug analogues with improved properties. acs.org For instance, introducing an isobutyl group from a reagent like sodium 2-methylpropane-1-sulfinate can alter a drug candidate's metabolic stability or binding affinity. acs.org Furthermore, amino acid sulfinate salts, synthesized from common amino acids, can serve as precursors to amino acid radicals under mild photochemical conditions, enabling new strategies for peptide and protein modification. researchgate.net

Materials Science: The sulfone group is known for its high thermal and chemical stability. This makes sulfone-containing polymers valuable materials for a range of applications. Research into new polymerization methods that utilize alkylsulfinate-derived monomers could lead to novel materials with tailored properties. While this area is still developing, the sustainable and scalable production methods for sulfinates could make them attractive building blocks for advanced polymers.

Sustainable and Scalable Synthetic Approaches for Alkyl Sulfinate Production

While many sodium alkylsulfinates are readily prepared from the corresponding sulfonyl chlorides, there is a growing need for more sustainable and scalable production methods that avoid chlorinated intermediates. rsc.orgnih.gov

Conventional methods often involve the reduction of sulfonyl chlorides with reagents like sodium sulfite (B76179) or the oxidation of thiols. nih.gov Modern approaches aim to improve upon these foundations. For example, protocols have been developed for the synthesis of functionalized aliphatic sulfinates from thiols via a Barton-type decarboxylation followed by oxidation and cleavage. nih.gov

A particularly promising area is the use of sulfur dioxide (SO₂) or stable SO₂ surrogates like DABSO (DABCO·(SO₂)₂). researchgate.net Grignard reagents can be reacted with DABSO to generate magnesium sulfinates in situ, which can then be alkylated to form sulfones or converted to the corresponding sodium sulfinates. researchgate.netresearchgate.net This approach provides a direct route from aryl or alkyl halides to sulfinates, bypassing the need to first synthesize a thiol or sulfonyl chloride.

Flow chemistry is also being explored as a means to produce alkylsulfinates safely and efficiently on a large scale. researchgate.net Continuous-flow reactors offer enhanced control over reaction parameters and allow for the safe handling of reactive intermediates, paving the way for the industrial-scale synthesis of a wider variety of these valuable reagents. acs.org

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Sodium 2-methylpropane-1-sulfinate in laboratory settings?

  • Methodological Answer : Synthesis should follow rigorously documented procedures, including stoichiometric ratios (e.g., sulfonation of 2-methylpropane-1-thiol), reaction temperature control (20–25°C), and inert atmosphere maintenance. Post-synthesis, neutralize excess acid with sodium bicarbonate and isolate via vacuum filtration. Ensure purity by repeating crystallization in ethanol-water mixtures (1:3 v/v). Detailed protocols must align with reproducibility standards, including full disclosure of solvent grades and equipment specifications .

  • Key Parameters Table :

ParameterOptimal RangeCritical Notes
Reaction Temp.20–25°CExothermic; requires cooling
Solvent SystemEthanol/Water1:3 ratio for crystallization
Purity Validation≥98% (HPLC)Use ion-pair chromatography

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Prioritize ¹H/¹³C NMR for structural confirmation (e.g., methyl group singlet at δ 1.2 ppm, sulfonate resonance at δ 45–50 ppm). Complement with FT-IR (S=O asymmetric stretch at 1170–1200 cm⁻¹) and mass spectrometry (parent ion at m/z 158 [M-Na]⁻). Cross-validate results with X-ray crystallography for absolute configuration determination. Document all spectral conditions (e.g., solvent, temperature) to enable replication .

Q. What are the critical parameters to control during purification of this compound to ensure batch-to-batch consistency?

  • Methodological Answer : Monitor (1) solvent polarity during recrystallization, (2) drying temperature (≤40°C to prevent decomposition), and (3) hygroscopicity mitigation (store under argon). Use Karl Fischer titration to verify moisture content (<0.5%). Consistency requires strict adherence to documented protocols, including particle size analysis of crystalline products .

Advanced Research Questions

Q. How can researchers systematically analyze contradictory results in reaction kinetics studies involving this compound under varying pH conditions?

  • Methodological Answer : Employ a multivariate approach :

  • Conduct pH-dependent kinetic studies (pH 2–12) with controlled ionic strength.

  • Use Arrhenius plots to isolate temperature effects.

  • Apply error propagation analysis to quantify uncertainty in rate constants.

  • Cross-reference with computational models (DFT calculations for transition states). Address discrepancies by re-evaluating buffer interactions or side reactions (e.g., sulfonate hydrolysis at extreme pH) .

    • Data Contradiction Framework :
     Step 1: Identify outlier datasets using Grubbs’ test.  
     Step 2: Replicate experiments under identical conditions.  
     Step 3: Isolate variables (e.g., trace metal contamination via ICP-MS).  
     Step 4: Publish negative results with full methodological transparency [[12]].  

Q. What methodological considerations are essential when designing cross-validation studies for this compound quantification across multiple analytical platforms?

  • Methodological Answer :

  • Standardization : Use a certified reference material (CRM) for calibration.
  • Inter-laboratory comparison : Share aliquots with partner labs using HPLC, ion chromatography, and NMR.
  • Statistical rigor : Apply Bland-Altman plots to assess agreement between methods.
  • Error reporting : Disclose limits of detection (LOD) and quantification (LOQ) for each platform. Prioritize methods with <5% RSD in triplicate analyses .

Q. What strategies are recommended for reconciling discrepancies between theoretical and observed yields in this compound-mediated coupling reactions?

  • Methodological Answer :

  • Mechanistic interrogation : Use isotopic labeling (e.g., ³⁴S) to track sulfonate group transfer.
  • Side-product analysis : Employ LC-MS to identify undesired byproducts (e.g., disulfides).
  • Computational modeling : Simulate reaction pathways to identify energy barriers.
  • Yield optimization : Apply response surface methodology (RSM) to refine solvent/base combinations. Document all deviations from ideal gas/liquid phase assumptions .

Methodological Resources & Validation

  • Reproducibility Checklist :
    • Report reaction scales, equipment models, and raw data archiving practices .
    • Provide open-access supplementary materials (e.g., crystallographic data) .
  • Data Integrity : Use version-controlled electronic lab notebooks (ELNs) and FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.